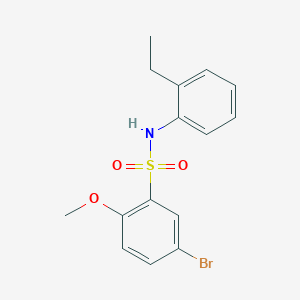![molecular formula C12H14N4O B229201 3-Oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propanenitrile](/img/structure/B229201.png)
3-Oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propanenitrile is a chemical compound that belongs to the class of nitriles. It is also known as TCS-1102 and has been the subject of scientific research due to its potential applications in medicine and pharmacology.
Mécanisme D'action
The mechanism of action of 3-Oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propanenitrile involves the inhibition of the production of pro-inflammatory cytokines and chemokines. It also inhibits the activation of the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-Oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propanenitrile has a variety of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also inhibits the activation of the NF-κB pathway, which is involved in the regulation of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propanenitrile in lab experiments include its anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of pain and inflammation-related disorders. However, the limitations include its potential toxicity and the need for further research to determine its safety and efficacy.
Orientations Futures
There are several future directions for research on 3-Oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propanenitrile. These include:
1. Further studies on its anti-inflammatory and analgesic properties to determine its potential as a treatment for pain and inflammation-related disorders.
2. Investigation of its potential as a treatment for other diseases, such as cancer and autoimmune disorders.
3. Development of new synthesis methods to improve the yield and purity of the compound.
4. Studies on its pharmacokinetics and toxicity to determine its safety and efficacy in humans.
5. Investigation of its mechanism of action to better understand its effects on inflammation and pain.
In conclusion, 3-Oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propanenitrile has potential applications in medicine and pharmacology due to its anti-inflammatory and analgesic properties. Further research is needed to determine its safety and efficacy, as well as its potential as a treatment for other diseases.
Méthodes De Synthèse
The synthesis of 3-Oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propanenitrile involves the reaction of 4-(2-pyridinyl)piperazine with acrylonitrile in the presence of a catalyst. The resulting product is then subjected to oxidation to obtain the final compound.
Applications De Recherche Scientifique
Research has shown that 3-Oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propanenitrile has potential applications in medicine and pharmacology. It has been found to have anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of pain and inflammation-related disorders.
Propriétés
Formule moléculaire |
C12H14N4O |
|---|---|
Poids moléculaire |
230.27 g/mol |
Nom IUPAC |
3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propanenitrile |
InChI |
InChI=1S/C12H14N4O/c13-5-4-12(17)16-9-7-15(8-10-16)11-3-1-2-6-14-11/h1-3,6H,4,7-10H2 |
Clé InChI |
OQUKHFBVIILKOR-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CC#N |
SMILES canonique |
C1CN(CCN1C2=CC=CC=N2)C(=O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



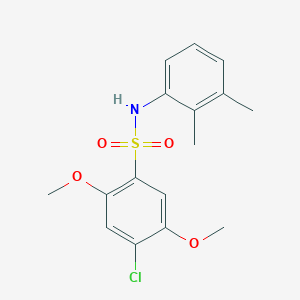
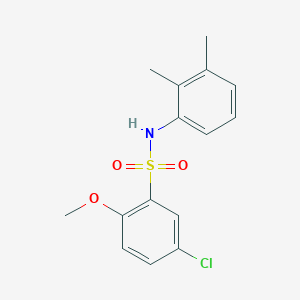
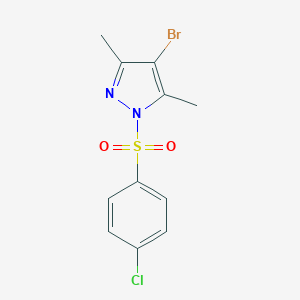
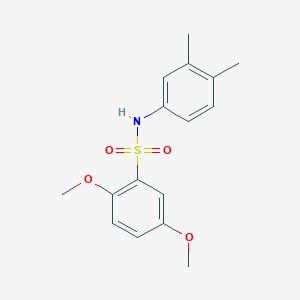
![4-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229133.png)
![2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine](/img/structure/B229134.png)
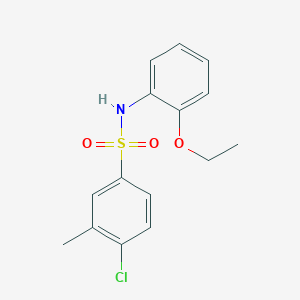

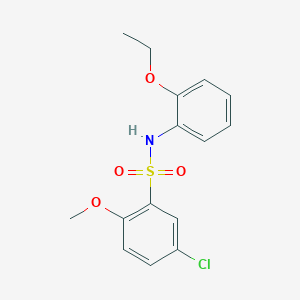
![2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B229141.png)

